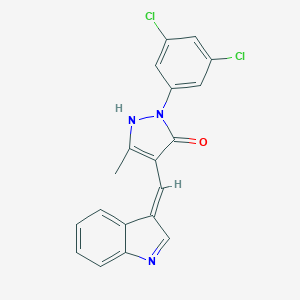
2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, also known as DIMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been found to possess various biological activities, which make it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood. However, it has been suggested that 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one exerts its biological activities by inhibiting various signaling pathways involved in cancer cell growth and inflammation. 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune responses and inflammation. Additionally, 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been shown to inhibit the activation of STAT3, a transcription factor that is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, induce apoptosis, and inhibit angiogenesis. Additionally, 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases. 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo.
Advantages and Limitations for Lab Experiments
2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has several advantages for lab experiments. It is relatively easy to synthesize and has been optimized to yield high purity and high yield. Additionally, 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been extensively studied for its biological activities, making it a promising candidate for further research. However, there are also limitations to using 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments. 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a relatively new compound, and its mechanism of action is not fully understood. Additionally, further research is needed to determine the optimal dosage and administration of 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one for different applications.
Future Directions
There are several future directions for the research of 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. One potential direction is the development of new anti-cancer drugs based on 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research. Additionally, further research is needed to determine the optimal dosage and administration of 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one for different types of cancer. Another potential direction is the development of new anti-inflammatory drugs based on 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases. Additionally, further research is needed to determine the optimal dosage and administration of 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one for different types of inflammatory diseases.
Synthesis Methods
The synthesis of 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves the reaction of 3,5-dichloroaniline with 1H-indole-3-carbaldehyde in the presence of acetic acid and glacial acetic acid. The resulting product is then reacted with 5-methyl-1H-pyrazol-3-one in the presence of sodium acetate and glacial acetic acid to obtain 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. The synthesis of 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been optimized to yield high purity and high yield, making it suitable for further research.
Scientific Research Applications
2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been extensively studied for its potential applications in the field of medicine. It has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-tumor properties. 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anti-cancer drugs. Additionally, 2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
properties
Product Name |
2-(3,5-dichlorophenyl)-4-(1H-indol-3-ylmethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one |
|---|---|
Molecular Formula |
C19H13Cl2N3O |
Molecular Weight |
370.2 g/mol |
IUPAC Name |
2-(3,5-dichlorophenyl)-4-[(E)-indol-3-ylidenemethyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H13Cl2N3O/c1-11-17(6-12-10-22-18-5-3-2-4-16(12)18)19(25)24(23-11)15-8-13(20)7-14(21)9-15/h2-10,23H,1H3/b12-6- |
InChI Key |
ZXKHYVUAOVNGFM-SDQBBNPISA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=CC(=CC(=C2)Cl)Cl)/C=C\3/C=NC4=CC=CC=C43 |
SMILES |
CC1=C(C(=O)N(N1)C2=CC(=CC(=C2)Cl)Cl)C=C3C=NC4=CC=CC=C43 |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC(=CC(=C2)Cl)Cl)C=C3C=NC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid](/img/structure/B302710.png)
![[[(Z)-(5-methylimidazol-4-ylidene)methyl]amino]thiourea](/img/structure/B302711.png)
![2-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B302713.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302716.png)
![ethyl 2-[4-(dimethylamino)benzylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302717.png)
![4-[(5-{2-[(3-Fluorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B302718.png)
![ethyl (2Z)-5-(4-fluorophenyl)-2-(1H-indol-3-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302719.png)
![2-[4-[(Z)-[5-(4-chloroanilino)-4-ethoxycarbonyl-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B302721.png)
![4-{2,5-dimethyl-3-[(1-methyl-4,6-dioxo-3-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B302722.png)
![3-{2,5-dimethyl-3-[(1-methyl-4,6-dioxo-3-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B302723.png)
![4-({(2E,5Z)-5-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B302724.png)
![ethyl 2-(3-fluorobenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302727.png)